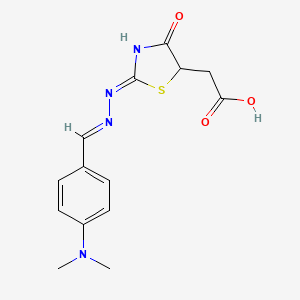
N-cyclopropyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-cyclopropyl-2-methoxybenzamide”, benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen
Chemodivergent Annulations and C-H Activation
N-cyclopropyl-2-methoxybenzamide is involved in chemodivergent annulations, a process pivotal in chemical synthesis. Rhodium(III)-catalyzed C-H activation with N-methoxybenzamides and sulfoxonium ylides is a notable example. This method leads to diverse chemical structures under acid-controlled conditions, demonstrating its potential in complex organic synthesis (Xu et al., 2018).
Structural Studies and Tautomerization
The structure of N-methoxybenzamide derivatives, such as glibenclamide, has been extensively studied. Investigations include exploring their structure in different states (solid and solution) and examining the phenomenon of tautomerization, which is crucial for understanding their chemical behavior (Sanz et al., 2012).
Antibacterial Properties
Compounds derived from N-methoxybenzamide, such as 3-methoxybenzamide, have shown potential as antibacterial agents. Studies have explored their inhibitory effects on essential bacterial proteins like FtsZ, indicating their role in developing new antimicrobial treatments (Haydon et al., 2010).
Cell Division and Drug Resistance
Research on benzamide derivatives like 3-methoxybenzamide has revealed their impact on cell division in bacteria, leading to filamentation and cell lysis. This understanding is crucial in addressing bacterial resistance and developing new therapeutic strategies (Ohashi et al., 1999).
Generation of Acyclic N-Acylimines
N-methoxybenzamides, as precursors for acyclic N-acylimines, have been generated through a radical process. This methodology is significant in organic chemistry for synthesizing various compounds (Chao & Weinreb, 2000).
Antitumor Activities
N-methoxybenzamide derivatives have been evaluated for their antitumor properties. For instance, 3-acyl isoquinolin-1(2H)-ones exhibit potent efficacy against human cancer cells, highlighting their potential in cancer drug discovery (Bian et al., 2020).
Regioselective Ortho-C–H Amidation and Cyclization
Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide has shown advancements in the synthesis of quinazolin-4(3H)-one derivatives. This reaction is notable for its regioselectivity and functional group tolerance, offering avenues for the synthesis of complex molecules (Xiong et al., 2018).
Oxidative Olefination and Directed C-H Bond Activation
N-methoxybenzamides have been utilized in Rh(III)-catalyzed oxidative olefination, where the N-O bond acts as an internal oxidant. This process is crucial for creating valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Characterization of Gold-Carbene Bond
Studies on complexes involving cyclopropyl(methoxy)carbene reveal insights into the nature of the gold-carbene bond. This research is pivotal in understanding the electronic properties and reactivity of such complexes (Azzopardi et al., 2015).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLVTIFFJXHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


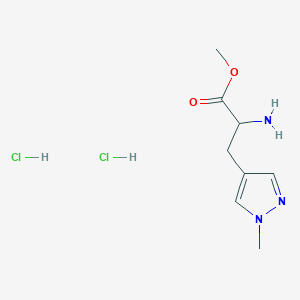
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)

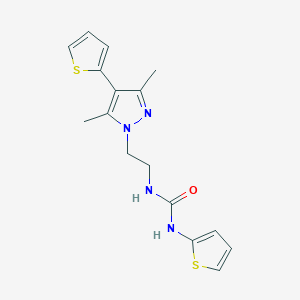
![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)
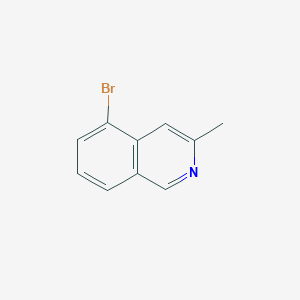
![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)
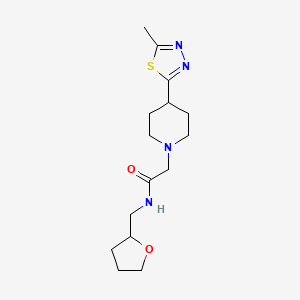
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)
